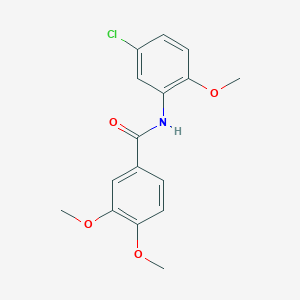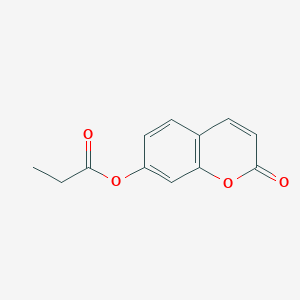
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound has a unique structure, which makes it an attractive target for drug discovery. In
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide inhibits JAKs by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine and growth factor signaling. This compound has been shown to be selective for JAK2 and JAK3, but also has some activity against JAK1.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on cells and tissues. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In immune cells, this compound can modulate cytokine production and inhibit inflammation. In animal models, this compound has been shown to have anti-tumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for JAK2 and JAK3, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in some assays. It also has some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide research. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the combination of JAK inhibitors with other therapies, such as chemotherapy or immunotherapy. Additionally, this compound could be used as a tool to study the role of JAK-STAT signaling in various diseases, including cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been extensively used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. Inhibition of JAKs can modulate the immune response and has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-7-5-11(17)9-12(13)18-16(19)10-4-6-14(21-2)15(8-10)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNEOFGOXMFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)
![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)

![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)

![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)

